![molecular formula C13H13N3O5 B5539272 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5539272.png)
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methoxyphenoxy)acetamide involves complex organic synthesis techniques. One approach involves the use of methyl 3-methoxy-5-methylbenzoate as a key intermediate, indicating a multi-step synthesis process that aims to attach different aryloxy groups to the pyrimidine ring, a common strategy in the development of new compounds with potential anticancer activity (Al-Sanea et al., 2020).
Scientific Research Applications
Synthesis of Novel Compounds
- Research on synthesizing novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrates the utility of similar compounds in creating anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities, highlighting their potential in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activities
- A study on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives explored their synthesis for anticancer applications. One compound showed appreciable cancer cell growth inhibition against various cancer cell lines, indicating the relevance of such derivatives in cancer research (Al-Sanea, Parambi, Shaker, et al., 2020).
Antimicrobial Activity
- The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has demonstrated good antibacterial and antifungal activities. This showcases the role of pyrimidinyl derivatives in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Imaging and Diagnostic Applications
- The synthesis of radioligands for imaging the translocator protein (18 kDa) with PET highlights the application of acetamide derivatives in diagnostic imaging, contributing to the advancement of medical diagnostics (Dollé, Hinnen, Damont, et al., 2008).
Drug Design and Discovery
- A green chemistry approach to drug design and discovery has led to the synthesis of paracetamol analogues as potential analgesic and antipyretic agents. This demonstrates the importance of environmentally friendly methods in developing pharmaceuticals (Reddy, Venkata, Reddy, & Dubey, 2014).
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-9-4-2-3-5-10(9)21-7-11(17)15-8-6-14-13(19)16-12(8)18/h2-6H,7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAOBOKXMQMCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-methoxyphenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.